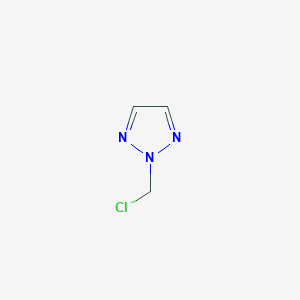

2-(Chloromethyl)-2H-1,2,3-triazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular structure of “2-(Chloromethyl)-2H-1,2,3-triazole” is not explicitly provided in the available resources .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Chloromethyl)-2H-1,2,3-triazole” are not explicitly provided in the available resources .Scientific Research Applications

Supramolecular and Coordination Chemistry

2-(Chloromethyl)-2H-1,2,3-triazole and its derivatives are significant in supramolecular and coordination chemistry. They exhibit unique properties due to their nitrogen-rich triazole structure, enabling complexation of anions through hydrogen and halogen bonding. These properties facilitate applications in anion recognition, catalysis, and photochemistry (Schulze & Schubert, 2014).

Diverse Biological Activities

Triazole derivatives demonstrate a broad spectrum of biological activities. They are explored for potential uses in various therapeutic areas due to their structural versatility and ability to exhibit anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, and antiviral properties (Ferreira et al., 2013).

Medicinal Chemistry

In medicinal chemistry, 1,2,3-triazoles, including 2-(Chloromethyl)-2H-1,2,3-triazole, have been extensively studied. They play a crucial role in binding interactions with biological targets while maintaining good pharmacokinetic profiles. These properties make them valuable in the design of novel bioactive molecules (Massarotti et al., 2014).

Synthesis and Chemical Applications

The synthesis of 2-(Chloromethyl)-2H-1,2,3-triazole derivatives has practical applications in the development of pesticides and other chemicals. Efficient synthesis methods have been developed, emphasizing green chemistry and sustainability (Ying, 2004).

Bioisostere in Drug Design

The 1,2,3-triazole ring, including its chloromethyl derivatives, is used as a bioisostere in drug design. Its structural features enable it to mimic different functional groups, aiding in the synthesis of new active molecules (Bonandi et al., 2017).

Click Chemistry in Drug Discovery

2-(Chloromethyl)-2H-1,2,3-triazole is also significant in click chemistry, a modular approach used extensively in drug discovery. The triazole products from click chemistry are active in associating with biological targets (Kolb & Sharpless, 2003).

Photostabilizers and Industrial Applications

Compounds containing 1,2,3-triazoles, such as 2-(Chloromethyl)-2H-1,2,3-triazole, have found industrial applications as corrosion inhibitors, lubricants, dyes, and photostabilizers due to their broad spectrum of biological activities (Ramachary et al., 2008).

Safety and Hazards

properties

IUPAC Name |

2-(chloromethyl)triazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4ClN3/c4-3-7-5-1-2-6-7/h1-2H,3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRGPKCHJKNCEOZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(N=C1)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90603544 |

Source

|

| Record name | 2-(Chloromethyl)-2H-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90603544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.54 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

80199-90-2 |

Source

|

| Record name | 2-(Chloromethyl)-2H-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90603544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(Trifluoromethyl)phenyl]benzonitrile](/img/structure/B1357676.png)

![4-[(2-Oxoimidazolidin-1-yl)methyl]benzoic acid](/img/structure/B1357710.png)

![[6-(Propan-2-yloxy)pyridin-3-yl]methanamine](/img/structure/B1357716.png)

![2-[(2,3-Dichlorophenyl)formamido]acetic acid](/img/structure/B1357728.png)